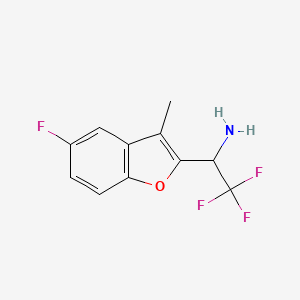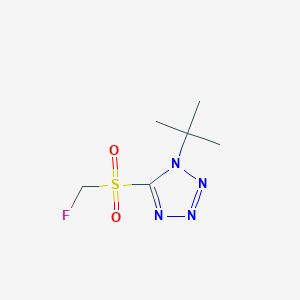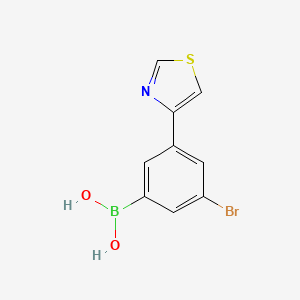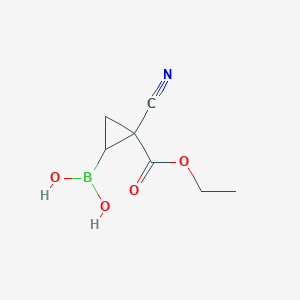
(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with a unique cyclopropyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid typically involves the cyclopropanation of an appropriate precursor followed by borylation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Typical conditions involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Exploration in drug discovery and development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action for (2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid in chemical reactions involves the formation of boronate esters, which can undergo various transformations.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacol boronic esters
- Alkylboronic acids
Uniqueness
(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid is unique due to its cyclopropyl structure, which imparts distinct reactivity and stability compared to other boronic acids. This uniqueness makes it a valuable compound in various synthetic applications .
Properties
Molecular Formula |
C7H10BNO4 |
|---|---|
Molecular Weight |
182.97 g/mol |
IUPAC Name |
(2-cyano-2-ethoxycarbonylcyclopropyl)boronic acid |
InChI |
InChI=1S/C7H10BNO4/c1-2-13-6(10)7(4-9)3-5(7)8(11)12/h5,11-12H,2-3H2,1H3 |
InChI Key |
AZHNRXCGPOKKJC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1(C#N)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


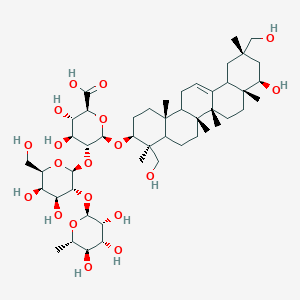
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)
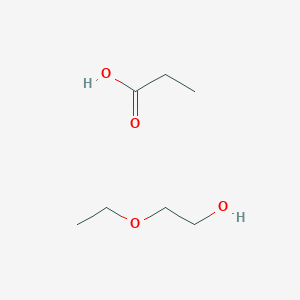
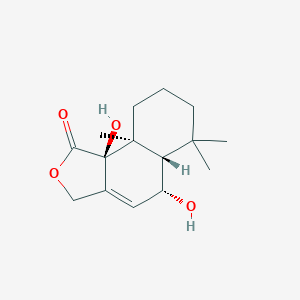
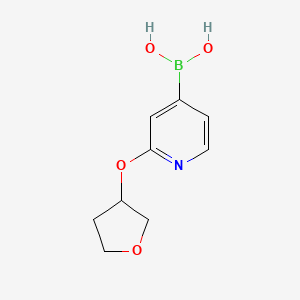
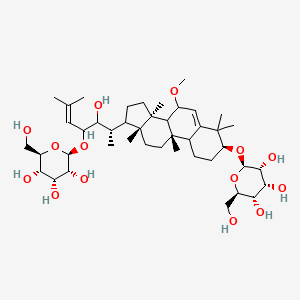
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087808.png)
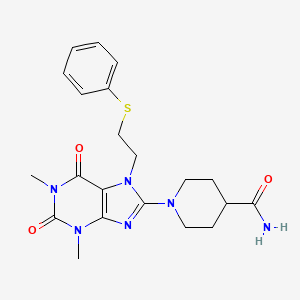
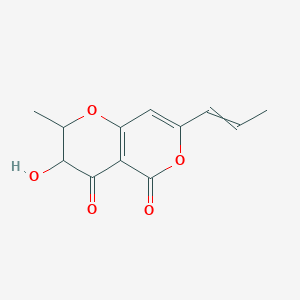
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
